

# Application Notes and Protocols for Opiranserin Hydrochloride Intravenous Infusion

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## Compound of Interest

Compound Name: *Opiranserin hydrochloride*

Cat. No.: *B11933853*

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These application notes provide a comprehensive overview of the intravenous (IV) infusion protocols for **Opiranserin hydrochloride** (also known as VVZ-149), a novel, non-opioid analgesic. The information is compiled from preclinical and clinical trial data to guide research and development.

Opiranserin is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2] This dual mechanism of action is central to its analgesic effect, particularly in the context of postoperative pain.[3][4] The hydrochloride salt form of Opiranserin is typically used for intravenous formulations due to its enhanced water solubility and stability.

## Mechanism of Action

Opiranserin exerts its analgesic effects through the simultaneous inhibition of two key targets in pain signaling pathways:

- **Glycine Transporter 2 (GlyT2):** By blocking GlyT2, Opiranserin increases the concentration of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter, and its enhanced activity dampens the transmission of pain signals to the brain.
- **Serotonin 2A (5-HT2A) Receptor:** Antagonism of the 5-HT2A receptor is thought to reduce the descending serotonergic facilitatory modulation of pain and decrease the activation of peripheral nociceptors, which are primary sources of postsurgical pain.

This multi-target approach offers a synergistic analgesic effect.[2]

## Data Presentation

Quantitative data from preclinical and clinical studies are summarized below.

**Table 1: In Vitro Receptor Binding Affinity**

Target	IC50 (µM)
Glycine Transporter 2 (GlyT2)	0.86
Serotonin 2A Receptor (5-HT2A)	1.3

Data sourced from preclinical in vitro studies.

**Table 2: Preclinical Efficacy in a Rat Model of Pain**

Compound	Dose (subcutaneous)	Animal Model	Efficacy
Opiranserin hydrochloride	25 mg/kg	Spinal Nerve Ligation (SNL) and Formalin-induced pain	Comparable to 3 mg/kg Morphine[2]

**Table 3: Clinical Pharmacokinetics - Phase 1 Single Ascending Dose (SAD) Study**

A first-in-human, single- and multiple-ascending-dose study was conducted in healthy male volunteers. In the SAD portion, subjects received a 4-hour intravenous infusion of Opiranserin at doses ranging from 0.25 to 8 mg/kg.[5][6] Plasma exposure to Opiranserin (VVZ-149) and its active metabolite (VVZ-368) showed a dose-proportional increase.[1][6]

(Note: A detailed table of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life is not publicly available in the reviewed literature.)

**Table 4: Clinical Efficacy in Postoperative Pain (Phase 3 Study)**

Treatment Group	Primary Outcome (Sum of Pain Intensity Difference over 12h)	Opioid Consumption Reduction (first 12h)
Opiranserin	Significantly higher by 35% compared to placebo[3]	30.8% reduction compared to placebo[3]
Placebo	-	-

Study involved a 10-hour continuous intravenous infusion in patients undergoing laparoscopic colectomy.[3]

## Experimental Protocols

### Protocol 1: Preparation of Opiranserin Hydrochloride for Intravenous Infusion (Clinical - Phase 3)

This protocol is based on a Phase 3 clinical trial for the treatment of postoperative pain.

Materials:

- **Opiranserin hydrochloride** for injection (e.g., 1000 mg in 100 mL solution)
- 0.9% Sodium Chloride Injection, USP (Saline) (e.g., 400 mL infusion bag)
- Sterile infusion bag (500 mL)
- IV infusion pump and administration set

Procedure:

- Withdraw 100 mL of **Opiranserin hydrochloride** solution (containing 1000 mg of the drug).
- Aseptically transfer the 100 mL of Opiranserin solution into a 400 mL saline infusion bag.
- The final volume in the infusion bag will be 500 mL, containing 1000 mg of **Opiranserin hydrochloride**.

- Gently mix the contents of the infusion bag.
- Administer the solution intravenously using an infusion pump according to the specified dosing regimen.

Dosing Regimen (10-hour infusion):

- Loading Dose: Administer 160 mg of Opiranserin over the first 30 minutes.
- Maintenance Dose: Following the loading dose, administer the remaining 840 mg over the subsequent 9.5 hours.

## Protocol 2: Preclinical Evaluation of Analgesic Efficacy in the Rat Formalin Test

The formalin test is a widely used model of inflammatory pain, with an early neurogenic phase and a later inflammatory phase.

Animals:

- Male Sprague-Dawley rats (200-250 g)

Materials:

- **Opiranserin hydrochloride**
- Vehicle (e.g., sterile saline or as appropriate for the formulation)
- Formalin solution (5% in saline)
- Syringes and needles for administration
- Observation chambers with a clear floor

Procedure:

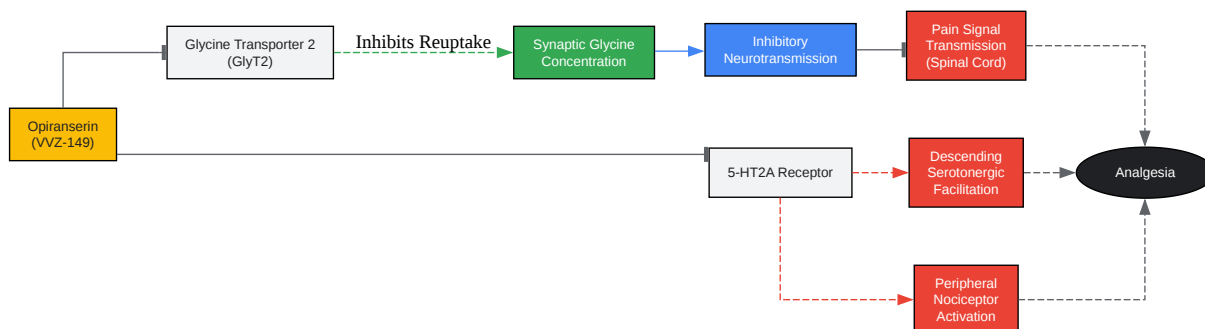
- Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment. On the testing day, place the animals in the observation chambers

for at least 30 minutes before any procedures.

- Drug Administration: Administer **Opiranserin hydrochloride** or vehicle via the desired route (e.g., intravenous or subcutaneous). A known effective dose from literature is 25 mg/kg, s.c. [\[2\]](#)
- Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for subcutaneous).
- Formalin Injection: Inject 50  $\mu$ L of 5% formalin solution into the plantar surface of the right hind paw.
- Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
  - Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
  - Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
- Data Analysis: Compare the time spent in nociceptive behaviors between the Opiranserin-treated groups and the vehicle control group for both phases. A significant reduction in these behaviors indicates an analgesic effect.

## Visualizations

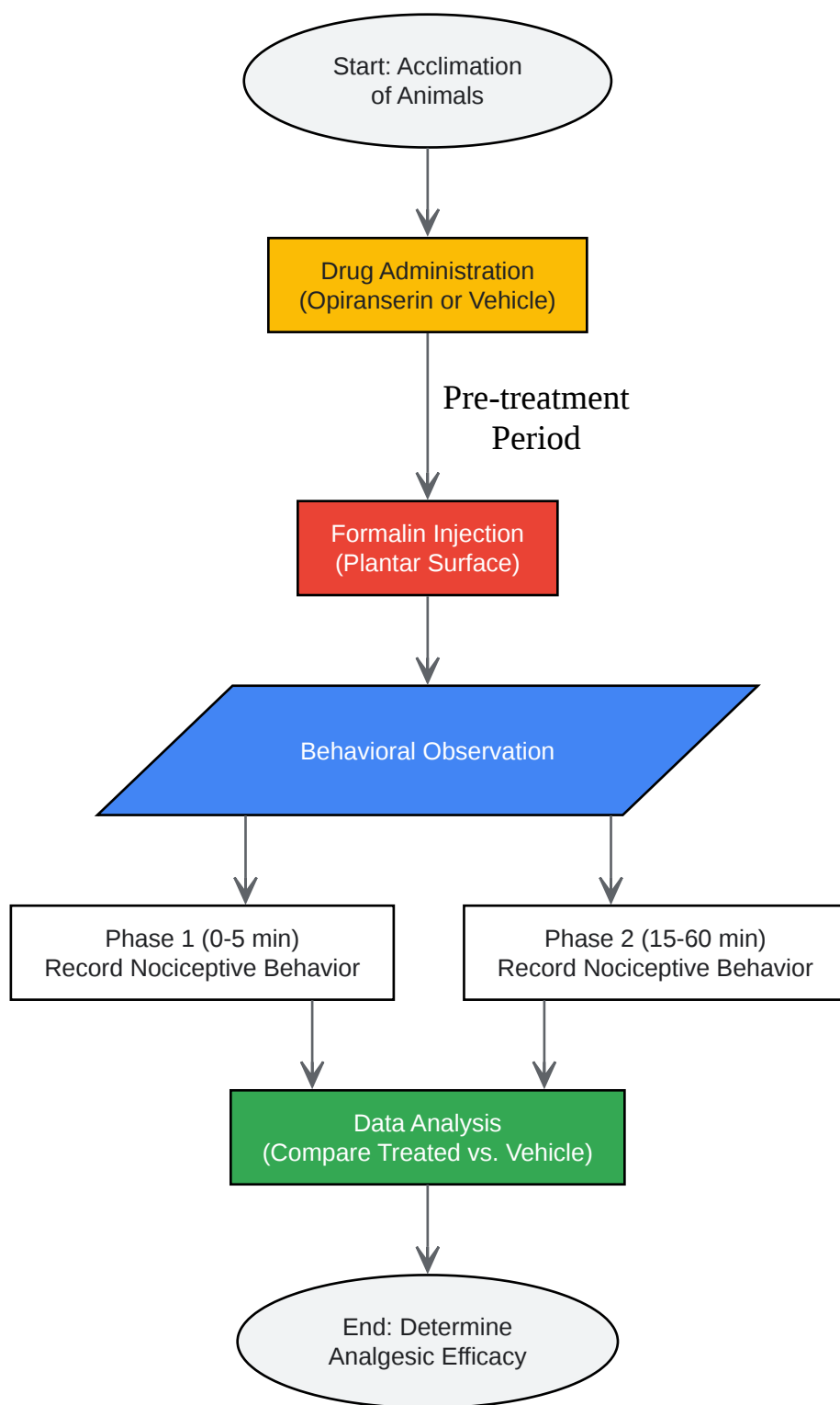
### Signaling Pathway of Opiranserin's Dual Antagonism



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Caption: Opiranserin's dual inhibitory action on GlyT2 and 5-HT2A receptors.

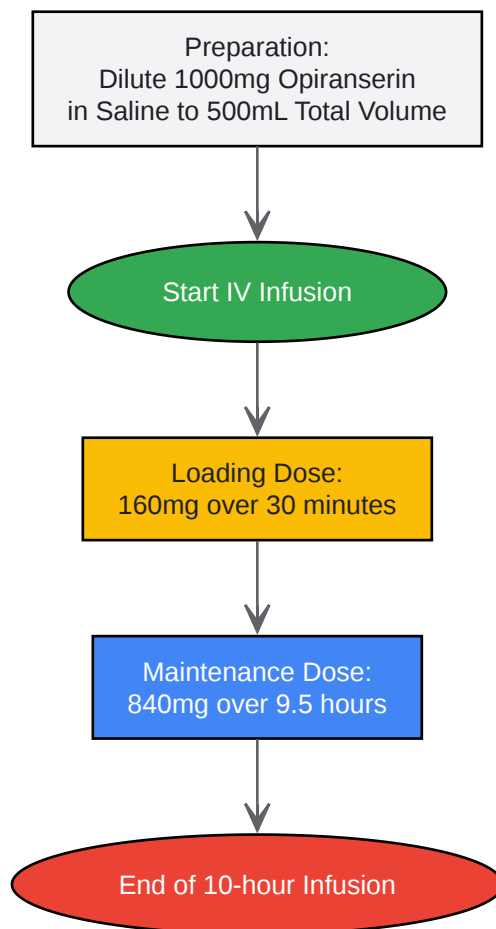
## Experimental Workflow for Preclinical Analgesic Testing



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Caption: Workflow for the formalin-induced inflammatory pain model.

## Clinical IV Infusion Protocol Logic



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Caption: Dosing logic for a 10-hour continuous IV infusion of Opiranserin.

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